Larotrectinib Sulfate

Description

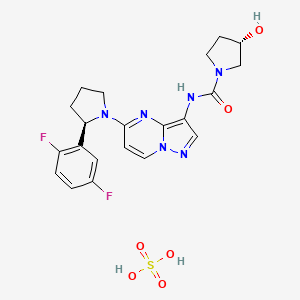

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S)-N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypyrrolidine-1-carboxamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F2N6O2.H2O4S/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27;1-5(2,3)4/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31);(H2,1,2,3,4)/t14-,18+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHANKVTFWSDSG-QLOBERJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CC[C@@H](C4)O)C5=C(C=CC(=C5)F)F.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24F2N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401026485 | |

| Record name | Larotrectinib sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1223405-08-0 | |

| Record name | Larotrectinib sulfate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1223405080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Larotrectinib sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAROTRECTINIB SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RDF76R62ID | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pharmacokinetics and pharmacodynamics of Larotrectinib Sulfate in preclinical models

An In-depth Technical Guide on the Preclinical Pharmacokinetics and Pharmacodynamics of Larotrectinib Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Larotrectinib, available as this compound, is a first-in-class, highly selective, and orally bioavailable inhibitor of the Tropomyosin Receptor Kinase (TRK) family of proteins: TRKA, TRKB, and TRKC.[1][2][3][4] These kinases are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[5] Chromosomal rearrangements involving these genes can lead to the formation of TRK fusion proteins, which act as oncogenic drivers in a wide array of adult and pediatric solid tumors.[2][6] These fusion proteins are constitutively active, leading to uncontrolled cell proliferation and survival.[2][5] Larotrectinib was specifically designed to target and inhibit these aberrant TRK fusion proteins, representing a significant advancement in precision oncology with a tumor-agnostic therapeutic approach.[5][7][8] This document provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of Larotrectinib, detailing its mechanism of action, efficacy in various models, and key metabolic properties.

Pharmacodynamics: The Science of Larotrectinib's Action

The pharmacodynamic profile of Larotrectinib is characterized by its potent and selective inhibition of TRK kinases, leading to significant antitumor activity in preclinical models harboring NTRK gene fusions.

Mechanism of Action

Larotrectinib is an ATP-competitive inhibitor that binds to the ATP-binding site of the TRK kinase domain.[2][9] This binding prevents the interaction between the TRK fusion protein and neurotrophins, thereby blocking the activation of the kinase.[1] The inhibition of TRK fusion proteins disrupts downstream oncogenic signaling pathways, primarily the MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for tumor cell growth, proliferation, and survival.[5][10] This targeted disruption ultimately leads to G1 cell-cycle arrest and the induction of cellular apoptosis in tumor cells.[2]

Figure 1: Larotrectinib's Mechanism of Action.

In Vitro Activity

Larotrectinib has demonstrated potent and highly selective inhibition of all three TRK proteins in a variety of in vitro assays.[3] When tested against a broad panel of 226 non-TRK kinases, Larotrectinib showed minimal to no activity, with only TNK2 being inhibited at a concentration approximately 100-fold higher than for TRK kinases.[1][2] This high selectivity minimizes off-target effects.[5]

In cell-based proliferation assays using cancer cell lines with known NTRK fusions, Larotrectinib showed dose-dependent inhibition of cancer cell proliferation.[10]

| Cell Line Model | Cancer Type | NTRK Fusion | Larotrectinib IC₅₀ | Reference |

| CUTO-3.29 | Lung Adenocarcinoma | MPRIP–NTRK1 | Potent Inhibition | [3] |

| KM12 | Colorectal Cancer | TPM3–NTRK1 | Potent Inhibition | [3][10] |

| MO-91 | Acute Myeloid Leukemia | ETV6–NTRK3 | Potent Inhibition | [3] |

Table 1: In Vitro Proliferation Assays of Larotrectinib in TRK Fusion-Positive Cell Lines.

Furthermore, Larotrectinib's potency against the individual TRK family members has been quantified in purified enzyme assays.

| Kinase Target | IC₅₀ Value (nM) |

| TRKA | 5 - 6.5 |

| TRKB | 8.1 - 11 |

| TRKC | 10.6 - 11 |

Table 2: Inhibitory Concentration (IC₅₀) of Larotrectinib against TRK Kinases.[1][2][10]

In Vivo Efficacy

The antitumor activity of Larotrectinib was confirmed in in vivo preclinical models.[1][2] In xenograft studies using athymic nude mice injected with the KM12 colorectal cancer cell line (TPM3-NTRK1 fusion), oral administration of Larotrectinib resulted in a significant, dose-dependent reduction in tumor growth.[10] These in vivo models also confirmed that Larotrectinib effectively inhibited key downstream signaling pathways, including MAPK, PKC, PI3K/AKT, and STAT-3.[9][10] Responses to the treatment in these preclinical models were observed within two weeks of initiation.[9]

Experimental Protocols

The preclinical evaluation of Larotrectinib involved a series of well-defined experimental protocols to establish its pharmacodynamic and pharmacokinetic profiles.

Figure 2: Preclinical Experimental Workflow for Larotrectinib.

Methods for Detecting NTRK Fusions

The identification of TRK fusion-positive models was critical. The primary methods used in both preclinical and clinical settings include:

-

Next-Generation Sequencing (NGS): For comprehensive genomic profiling.[2][11]

-

Fluorescence In Situ Hybridization (FISH): To detect chromosomal rearrangements.[2][11]

-

Reverse Transcriptase PCR (RT-PCR): To identify specific fusion transcripts.[12]

In Vitro Proliferation Assays

-

Cell Lines: Tumor cell lines with confirmed NTRK gene fusions, such as CUTO-3.29 (MPRIP–NTRK1), KM12 (TPM3–NTRK1), and MO-91 (ETV6–NTRK3), were utilized.[3]

-

Methodology: Cells were cultured and treated with varying concentrations of Larotrectinib. Cell viability and proliferation were measured using standard assays (e.g., MTS or CellTiter-Glo). The IC₅₀ values, representing the concentration of drug required to inhibit 50% of cell growth, were then calculated.

In Vivo Tumor Xenograft Studies

-

Animal Model: Athymic nude mice are commonly used for their inability to reject human tumor cells.

-

Protocol: Mice were subcutaneously injected with a suspension of TRK fusion-positive cancer cells (e.g., KM12).[10] Once tumors reached a specified volume, mice were randomized into vehicle control and Larotrectinib treatment groups. Larotrectinib was administered orally, typically on a twice-daily schedule.[10] Tumor volume was measured regularly to assess treatment efficacy. At the end of the study, tumors could be excised for pharmacodynamic analysis (e.g., Western blot to assess inhibition of downstream signaling).

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Pharmacokinetic studies, primarily conducted in healthy human subjects but reflective of preclinical findings, have delineated the ADME profile of Larotrectinib.

Absorption

Larotrectinib is administered orally.[1] In adult patients receiving 100 mg twice daily, the time to reach maximum plasma concentration (Cmax) is approximately one hour after dosing.[1] Steady-state concentrations are typically achieved within three days.[1] The mean absolute bioavailability of the capsule formulation is about 34%.[1] While the oral solution has a similar Area Under the Curve (AUC), its Cmax is 36% higher than the capsules.[1][2]

Distribution

Larotrectinib exhibits plasma protein binding of approximately 70%.[13] Animal studies have indicated that Larotrectinib can cross the placenta.[1][14]

Metabolism

Larotrectinib is predominantly metabolized by the cytochrome P450 enzyme CYP3A4.[1][13] Following a single 100 mg oral dose in healthy subjects, the primary circulating components in plasma were unchanged Larotrectinib (19%) and an O-linked glucuronide metabolite (26%).[1]

Excretion

After a single radiolabeled 100 mg oral dose, 58% of the radioactivity was recovered in the feces (with 5% as unchanged drug) and 39% was recovered in the urine (with 20% as unchanged drug).[1]

Summary of Pharmacokinetic Parameters

| Parameter | Value | Note |

| Administration | Oral | Capsules and Oral Solution[1][13] |

| Absolute Bioavailability | 34% (Capsules) | Range: 32-37%[1] |

| Time to Cmax | ~1 hour | [1][13] |

| Time to Steady State | 3 days | [1][13] |

| Plasma Protein Binding | 70% | [13] |

| Primary Metabolism | CYP3A4 | [1][13] |

| Elimination Half-Life | 2.9 hours | In healthy subjects[1] |

| Excretion | 58% Feces, 39% Urine | [1] |

Table 3: Key Pharmacokinetic Parameters of Larotrectinib.

Conclusion

The preclinical data for this compound provide a robust foundation for its clinical use. Its pharmacodynamic profile is defined by potent and highly selective inhibition of TRK fusion proteins, leading to the blockade of critical oncogenic signaling pathways and subsequent tumor cell death.[2][5] In vitro and in vivo models have consistently demonstrated significant, dose-dependent antitumor activity in cancers harboring NTRK gene fusions.[1][10] The pharmacokinetic properties of Larotrectinib, including rapid oral absorption and a well-characterized metabolic pathway, support a manageable dosing regimen.[1] This comprehensive preclinical evaluation was instrumental in the successful development of Larotrectinib as the first tumor-agnostic therapy targeting a specific genomic alteration, establishing a new paradigm in precision cancer treatment.[8]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Portico [access.portico.org]

- 4. bayer.com [bayer.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. TRK Inhibitors: Clinical Development of Larotrectinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. sciencedaily.com [sciencedaily.com]

- 9. targetedonc.com [targetedonc.com]

- 10. researchgate.net [researchgate.net]

- 11. FDA approves larotrectinib for solid tumors with NTRK gene fusions | FDA [fda.gov]

- 12. Larotrectinib in patients with TRK fusion-positive solid tumours: a pooled analysis of three phase 1/2 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ashp.org [ashp.org]

- 14. accessdata.fda.gov [accessdata.fda.gov]

The Role of Larotrectinib Sulfate in Inducing Apoptosis and Cell-Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larotrectinib sulfate, a first-in-class, highly selective, and potent inhibitor of Tropomyosin Receptor Kinase (TRK) fusion proteins, has emerged as a paradigm-shifting therapeutic agent in oncology. Its tumor-agnostic approval for the treatment of solid tumors harboring NTRK gene fusions underscores the power of precision medicine. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anti-neoplastic effects, with a specific focus on its roles in inducing programmed cell death (apoptosis) and cell-cycle arrest. This document details the underlying signaling pathways, presents available quantitative data, outlines key experimental protocols for studying these phenomena, and provides visual representations of the core molecular interactions and experimental workflows.

Introduction: Targeting TRK Fusions in Cancer

Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions are oncogenic drivers found across a wide array of pediatric and adult solid tumors.[1][2] These genetic alterations result in the expression of chimeric TRK fusion proteins, leading to constitutive, ligand-independent activation of the TRK kinase domain.[1] This aberrant signaling drives uncontrolled cell proliferation, survival, and tumor growth.[3]

This compound is a small-molecule inhibitor designed to specifically target the ATP-binding site of TRK proteins (TRKA, TRKB, and TRKC), thereby blocking their kinase activity.[4] This targeted inhibition has demonstrated robust and durable clinical responses in patients with TRK fusion-positive cancers, irrespective of tumor histology.[2][5] A fundamental aspect of larotrectinib's efficacy lies in its ability to trigger two critical cellular processes: apoptosis and cell-cycle arrest.

Mechanism of Action: Inhibition of TRK Signaling

The oncogenic activity of TRK fusion proteins is mediated through the activation of several downstream signaling cascades, primarily the Ras/Raf/MEK/ERK (MAPK) pathway and the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway.[3] These pathways are central regulators of cell proliferation, survival, and differentiation.

-

MAPK Pathway: Promotes cell proliferation and survival.

-

PI3K/AKT/mTOR Pathway: Plays a crucial role in cell growth, proliferation, and survival by inhibiting pro-apoptotic proteins and promoting cell cycle progression.

Larotrectinib, by inhibiting the kinase function of the TRK fusion protein, effectively abrogates the phosphorylation and activation of these downstream effectors. This blockade of pro-proliferative and anti-apoptotic signals is the primary mechanism by which larotrectinib induces tumor cell death and inhibits growth.[3]

Figure 1: Larotrectinib's mechanism of action on TRK signaling pathways.

Induction of Apoptosis

By inhibiting the pro-survival signals emanating from the TRK fusion protein, larotrectinib tips the cellular balance towards programmed cell death, or apoptosis. This is a key component of its therapeutic effect. While extensive quantitative data from preclinical studies detailing the precise percentage of apoptotic cells following larotrectinib treatment is not consistently available in the public domain, in vitro studies have qualitatively confirmed the induction of apoptosis.[4] For instance, treatment of TRK fusion-positive cancer cell lines with larotrectinib leads to morphological changes consistent with apoptosis, such as cell shrinkage and membrane blebbing.[6]

The induction of apoptosis is mediated by the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic proteins, such as caspases. Key markers for the detection of apoptosis include the externalization of phosphatidylserine on the cell surface (detectable by Annexin V staining), DNA fragmentation (detectable by TUNEL assays), and the cleavage of PARP and caspase-3 (detectable by Western blotting).

Induction of Cell-Cycle Arrest

In addition to inducing apoptosis, larotrectinib has been shown to cause cell-cycle arrest, primarily in the G1 phase.[4] The transition from the G1 to the S phase of the cell cycle is a critical checkpoint for cell proliferation and is tightly regulated by cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. The MAPK and PI3K/AKT pathways, which are inhibited by larotrectinib, play a crucial role in promoting the expression and activity of G1-phase cyclins and CDKs.

By blocking these pathways, larotrectinib leads to a decrease in the levels of key cell cycle progression proteins, resulting in the accumulation of cells in the G1 phase and a subsequent block in proliferation. This G1 arrest prevents the cancer cells from replicating their DNA and dividing.

Figure 2: Larotrectinib's effect on the G1-S cell cycle checkpoint.

Data Presentation

Table 1: In Vitro Potency of Larotrectinib (IC50)

| Cell Line | Cancer Type | NTRK Fusion | IC50 (nM) | Reference |

| COLO205 | Colon Cancer | Not Specified | 356 | [6] |

| HCT116 | Colon Cancer | Not Specified | 305 | [6] |

| KM12 | Colorectal Cancer | TPM3-NTRK1 | Not Specified |

Note: While many studies confirm the potent, low nanomolar IC50 of larotrectinib against various TRK fusion-positive cell lines, specific publicly available tables compiling these values across a wide range of such lines are limited.

Experimental Protocols

Assessment of Apoptosis by Annexin V and Propidium Iodide Staining

This protocol outlines the detection of apoptosis by flow cytometry using Annexin V to identify the externalization of phosphatidylserine and propidium iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) staining solution

-

1X Annexin-binding buffer

-

Phosphate-buffered saline (PBS)

-

FACS tubes

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency and treat with this compound at various concentrations and time points. Include untreated and vehicle-treated controls.

-

Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new FACS tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin-binding buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use appropriate controls (unstained cells, Annexin V only, PI only) to set up compensation and gates.

-

Data analysis will quadrant the cell population into:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

-

References

- 1. Efficacy and safety of larotrectinib in TRK fusion-positive primary central nervous system tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Larotrectinib Efficacy and Safety in Adult Patients With Tropomyosin Receptor Kinase Fusion Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Downstream Signaling Pathways Affected by Larotrectinib Sulfate Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larotrectinib is a first-in-class, highly selective, and potent inhibitor of Tropomyosin Receptor Kinase (TRK) fusion proteins, which are oncogenic drivers in a wide range of tumors. This technical guide provides an in-depth overview of the downstream signaling pathways affected by Larotrectinib Sulfate inhibition. It includes a summary of its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for key assays, and visualizations of the affected signaling cascades. This document is intended to be a valuable resource for researchers and professionals in the field of oncology drug development.

Introduction

Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC), encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1] Chromosomal rearrangements resulting in NTRK gene fusions lead to the expression of chimeric TRK fusion proteins with constitutively active kinase domains.[2] These fusion proteins are ligand-independent and drive oncogenesis by persistently activating downstream signaling pathways.[2]

Larotrectinib (formerly LOXO-101) is an ATP-competitive inhibitor that selectively targets the kinase activity of TRK fusion proteins.[3] Its inhibition leads to the suppression of downstream signaling, resulting in the induction of apoptosis and inhibition of cell growth in tumors harboring NTRK gene fusions.[4]

Mechanism of Action

Larotrectinib binds to the ATP-binding pocket of the TRK kinase domain, preventing the phosphorylation of the receptor and subsequent activation of downstream signaling cascades. The three primary signaling pathways affected by the inhibition of TRK fusion proteins are:

-

Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is a critical regulator of cell proliferation, differentiation, and survival.

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, metabolism, and survival.

-

PLCγ/PKC Pathway: This pathway is involved in cell signaling through the generation of second messengers.

By inhibiting these key pathways, Larotrectinib effectively abrogates the oncogenic signaling driven by TRK fusions.

Quantitative Data

The following tables summarize the quantitative data on the inhibitory effects of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of Larotrectinib

| Target Kinase | IC50 (nmol/L) |

| TRKA | 5 |

| TRKB | 11 |

| TRKC | 6 |

Data sourced from preclinical studies.[4]

Table 2: Cellular IC50 Values of Larotrectinib

| Cell Line | Cancer Type | TRK Fusion | IC50 (nM) |

| COLO205 | Colon Cancer | TPM3-NTRK1 | 356 |

| HCT116 | Colon Cancer | Not Specified | 305 |

Data from a study on colon cancer cells.[5]

Signaling Pathway Diagrams

The following diagrams illustrate the key downstream signaling pathways inhibited by Larotrectinib.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (CCK-8)

This protocol is adapted from a study on colon cancer cell lines.[5]

-

Cell Seeding: Seed COLO205 or HCT116 cells in a 96-well plate at a density of 3 x 10³ cells/well.

-

Treatment: After 24 hours, treat the cells with varying concentrations of Larotrectinib (e.g., 100, 200, 400, 800, 1600, and 3200 nM for COLO205; 125, 250, 500, 1000, 2000, and 4000 nM for HCT116) for 24 hours.

-

Incubation with CCK-8: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1 hour at 37°C.

-

Measurement: Determine the optical density (OD) at 450 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of Larotrectinib.

References

- 1. researchgate.net [researchgate.net]

- 2. ccrod.cancer.gov [ccrod.cancer.gov]

- 3. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Larotrectinib induces autophagic cell death through AMPK/mTOR signalling in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro and In Vivo Antitumor Activity of Larotrectinib Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Larotrectinib sulfate, a first-in-class, highly selective, and potent inhibitor of Tropomyosin Receptor Kinase (TRK) proteins, has demonstrated significant antitumor activity in both preclinical and clinical settings. This technical guide provides an in-depth overview of the in vitro and in vivo studies that have elucidated the efficacy and mechanism of action of Larotrectinib in cancers harboring Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions. Detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and experimental workflows are presented to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction

Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC), encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are critical for the development and function of the nervous system.[1] Chromosomal rearrangements resulting in NTRK gene fusions lead to the expression of constitutively active TRK fusion proteins, which act as oncogenic drivers in a wide range of adult and pediatric solid tumors.[2] These fusion proteins activate downstream signaling pathways, including the MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[1][3]

Larotrectinib is a small molecule inhibitor that targets the ATP-binding site of TRK proteins with high selectivity, effectively blocking their kinase activity and downstream signaling.[2][4] This targeted approach has shown remarkable, durable responses in patients with TRK fusion-positive cancers, irrespective of the tumor histology, leading to its approval as a tissue-agnostic cancer therapy.[2][5]

Mechanism of Action

Larotrectinib functions as a potent and selective inhibitor of all three TRK family members (TRKA, TRKB, and TRKC). In cancers driven by NTRK gene fusions, the resulting chimeric TRK proteins are constitutively active, leading to uncontrolled activation of downstream signaling cascades. Larotrectinib binds to the ATP-binding pocket within the kinase domain of the TRK fusion protein, preventing phosphorylation and subsequent activation of downstream signaling pathways critical for tumor cell growth and survival, such as the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways.[1][3] This inhibition ultimately leads to the induction of apoptosis and cell cycle arrest in tumor cells.[3]

In Vitro Antitumor Activity

The in vitro antitumor effects of Larotrectinib have been demonstrated across a variety of cancer cell lines harboring NTRK gene fusions. These studies typically assess the impact of the drug on cell viability, proliferation, and apoptosis.

Data Presentation: In Vitro Efficacy

The potency of Larotrectinib is often quantified by its half-maximal inhibitory concentration (IC50) value, which represents the concentration of the drug required to inhibit a biological process by 50%.

| Cell Line | Cancer Type | NTRK Fusion | IC50 (nM) | Reference |

| KM12 | Colorectal Cancer | TPM3-NTRK1 | Low nM range | [3] |

| CUTO-3 | Lung Cancer | MPRIP-NTRK1 | Low nM range | [3] |

| MO-91 | Acute Myeloid Leukemia | ETV6-NTRK3 | Low nM range | [3] |

| TRKA | Engineered NIH 3T3 | - | 5-11 | [4][5] |

| TRKB | Engineered NIH 3T3 | - | 5-11 | [4][5] |

| TRKC | Engineered NIH 3T3 | - | 5-11 | [4][5] |

Experimental Protocols

A common method to assess the effect of Larotrectinib on cancer cell growth is the colorimetric Cell Counting Kit-8 (CCK-8) assay or similar MTS/MTT-based assays.

Protocol Outline:

-

Cell Seeding: Plate cancer cells (e.g., KM12, CUTO-3) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of Larotrectinib concentrations (e.g., 0-1000 nM) for a specified duration (e.g., 24, 48, or 72 hours).

-

Assay: Add the CCK-8 or MTS/MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value using dose-response curve analysis.

The induction of apoptosis by Larotrectinib can be evaluated using methods such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Protocol Outline:

-

Cell Treatment: Culture cells with and without Larotrectinib at a relevant concentration (e.g., near the IC50 value) for a defined period (e.g., 24-48 hours).

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[6][7]

To confirm the mechanism of action, Western blotting can be used to assess the phosphorylation status of TRK and downstream signaling proteins.

Protocol Outline:

-

Protein Extraction: Treat cells with Larotrectinib for a short duration (e.g., 1-4 hours), then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phosphorylated TRK (pTRK), total TRK, phosphorylated ERK (pERK), total ERK, phosphorylated AKT (pAKT), and total AKT. Use a loading control like GAPDH or β-actin.

-

Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

In Vivo Antitumor Activity

The antitumor efficacy of Larotrectinib has been validated in various in vivo models, primarily using xenografts of human tumors harboring NTRK fusions implanted in immunocompromised mice.

Data Presentation: In Vivo Efficacy

In vivo studies have consistently shown significant tumor growth inhibition and regression upon treatment with Larotrectinib.

| Tumor Model | Cancer Type | NTRK Fusion | Treatment | Outcome | Reference |

| KM12 Xenograft | Colorectal Cancer | TPM3-NTRK1 | Oral Larotrectinib | Significant tumor growth reduction | [3] |

| Patient-Derived Xenograft | Various | Various NTRK fusions | Oral Larotrectinib | Tumor regression | [8] |

Experimental Protocols

Protocol Outline:

-

Cell Preparation: Culture NTRK fusion-positive cancer cells (e.g., KM12) to a sufficient number.

-

Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD-SCID mice).

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in a matrix like Matrigel) into the flank of the mice.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume (e.g., Volume = (Length x Width²) / 2).

-

Drug Administration: Randomize mice into treatment and control (vehicle) groups. Administer Larotrectinib orally (e.g., via gavage) at a specified dose and schedule (e.g., 100 mg/kg, twice daily).[9]

-

Endpoint: Continue treatment for a defined period (e.g., 2-4 weeks) or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, Western blot).

References

- 1. ntrktesting.com [ntrktesting.com]

- 2. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Larotrectinib in adult patients with solid tumours: a multi-centre, open-label, phase I dose-escalation study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Larotrectinib Sulfate: In Vitro Cell Proliferation Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Larotrectinib, available as larotrectinib sulfate, is a first-in-class, highly selective, and potent small-molecule inhibitor of the Tropomyosin Receptor Kinase (TRK) family of proteins (TRKA, TRKB, and TRKC).[1][2] These receptors, encoded by the NTRK1, NTRK2, and NTRK3 genes, play a crucial role in the development and function of the nervous system.[2] In a variety of cancers, chromosomal rearrangements can lead to fusions of the NTRK genes with other partner genes. These fusion events result in the expression of chimeric TRK fusion proteins that are constitutively active, leading to uncontrolled cell proliferation and survival, which are hallmarks of cancer.[1][2] Larotrectinib is designed to specifically target and inhibit these oncogenic TRK fusion proteins, thereby blocking downstream signaling pathways and inducing tumor cell death.[1][2]

This document provides detailed application notes and protocols for conducting in vitro cell proliferation assays to evaluate the efficacy of this compound against cancer cell lines, particularly those harboring NTRK gene fusions.

Mechanism of Action: TRK Signaling Pathway Inhibition

Larotrectinib functions as an ATP-competitive inhibitor of TRKA, TRKB, and TRKC kinases.[3] In cancers driven by NTRK gene fusions, the resulting chimeric TRK proteins are perpetually active, leading to the continuous activation of downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways. These pathways are critical for promoting cell growth, proliferation, and survival. By binding to the ATP-binding pocket of the TRK kinase domain, larotrectinib effectively blocks the phosphorylation of downstream substrates, thereby inhibiting these oncogenic signaling pathways and leading to G1 cell-cycle arrest and apoptosis in tumor cells.[1]

Larotrectinib inhibits the TRK fusion protein, blocking downstream signaling.

Quantitative Data: In Vitro Efficacy of this compound

Larotrectinib has demonstrated potent and selective inhibition of TRK kinases in enzymatic assays and significant anti-proliferative effects in various cancer cell lines harboring NTRK gene fusions. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | NTRK Fusion | Assay Type | IC50 (nM) |

| COLO205 | Colon Cancer | Not Specified | CCK-8 | 356[4] |

| HCT116 | Colon Cancer | Not Specified | CCK-8 | 305[4] |

| Enzymatic Assays | ||||

| TRKA | - | - | Biochemical | 5-11[3] |

| TRKB | - | - | Biochemical | 5-11[3] |

| TRKC | - | - | Biochemical | 5-11[3] |

Experimental Protocols

The following are detailed protocols for commonly used in vitro cell proliferation assays to assess the efficacy of this compound.

CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous "add-mix-measure" assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.[5]

Materials:

-

NTRK fusion-positive and negative cancer cell lines

-

Appropriate cell culture medium and supplements

-

This compound, dissolved in a suitable solvent (e.g., DMSO)

-

Opaque-walled 96-well or 384-well plates suitable for luminescence readings

-

CellTiter-Glo® Reagent (Promega)

-

Luminometer

Protocol:

CellTiter-Glo® assay workflow for assessing cell viability.

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells in an opaque-walled 96-well or 384-well plate at a predetermined optimal density in a final volume of 100 µL per well (for 96-well plates).

-

Include wells with medium only for background luminescence measurement.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

-

Add the diluted this compound or vehicle control to the appropriate wells.

-

Incubate the plate for a predetermined period (e.g., 72 hours) at 37°C and 5% CO2.

-

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.[6]

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[6]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

-

-

Data Acquisition:

-

Measure the luminescence of each well using a luminometer.

-

The luminescent signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells.

-

-

Data Analysis:

-

Subtract the average background luminescence from all experimental readings.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).

-

Crystal Violet Cell Proliferation Assay

This colorimetric assay is based on the staining of adherent cells with crystal violet dye, which binds to proteins and DNA. The amount of dye retained is proportional to the number of viable, attached cells.[7]

Materials:

-

NTRK fusion-positive and negative adherent cancer cell lines

-

Appropriate cell culture medium and supplements

-

This compound, dissolved in a suitable solvent (e.g., DMSO)

-

96-well tissue culture plates

-

Phosphate-Buffered Saline (PBS)

-

Fixation solution (e.g., 100% Methanol or 4% Paraformaldehyde in PBS)

-

0.1% (w/v) Crystal Violet solution in water[8]

-

Solubilization solution (e.g., 10% Acetic Acid or 100% Methanol)

-

Microplate reader capable of measuring absorbance at 570-590 nm

Protocol:

-

Cell Seeding:

-

Seed cells into a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.

-

-

Drug Treatment:

-

Treat cells with serial dilutions of this compound or vehicle control for the desired duration (e.g., 72 hours).

-

-

Fixation:

-

Carefully aspirate the culture medium.

-

Gently wash the cells once with PBS.

-

Add 100 µL of fixation solution to each well and incubate for 10-15 minutes at room temperature.[8]

-

Aspirate the fixation solution.

-

-

Staining:

-

Add 100 µL of 0.1% crystal violet solution to each well and incubate for 10-20 minutes at room temperature.[8]

-

Remove the crystal violet solution and wash the plate with water until the excess dye is removed.

-

-

Solubilization:

-

Air-dry the plate completely.

-

Add 100 µL of solubilization solution to each well to dissolve the bound dye.

-

Incubate on a shaker for 15-30 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[9]

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells (containing no cells) from all readings.

-

Calculate the percentage of cell proliferation relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of proliferation against the drug concentration and fitting the data to a dose-response curve.

-

Conclusion

The protocols and information provided in this document serve as a comprehensive guide for researchers to evaluate the in vitro efficacy of this compound against cancer cells, particularly those with NTRK gene fusions. The CellTiter-Glo® and Crystal Violet assays are robust and reliable methods for determining the anti-proliferative effects of this targeted therapy. Accurate determination of IC50 values across a panel of relevant cell lines is crucial for understanding the potency and selectivity of Larotrectinib and for its continued development and clinical application.

References

- 1. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Larotrectinib induces autophagic cell death through AMPK/mTOR signalling in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 6. ch.promega.com [ch.promega.com]

- 7. researchgate.net [researchgate.net]

- 8. tpp.ch [tpp.ch]

- 9. Crystal violet staining protocol | Abcam [abcam.com]

Preparation of Larotrectinib Sulfate Stock Solution for Cell Culture

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Larotrectinib is a potent and highly selective inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC)[1][2][3]. It is utilized in cancer research and drug development for studying TRK-driven cancers. This document provides a detailed protocol for the preparation of Larotrectinib Sulfate stock solutions for use in cell culture experiments. Accurate preparation and storage of the stock solution are critical for obtaining reproducible and reliable experimental results.

This compound Properties

This compound is the sulfate salt of Larotrectinib[4]. It appears as an off-white to yellow or pinkish-yellow solid[4]. The solubility of this compound is pH-dependent[4][5].

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation of this compound stock solutions.

| Parameter | Value | Source |

| Molecular Weight | 526.51 g/mol | [1] |

| Solubility in DMSO | 50 - 100 mg/mL (94.96 - 189.92 mM) | [1][6][7][8][9][10][11] |

| Solubility in Ethanol | 10 - 100 mg/mL (18.99 - 189.92 mM) | [1][6][7][8][9] |

| Solubility in Water | < 1 mg/mL (insoluble or slightly soluble) | [1][6][9] |

| Storage of Powder | -20°C for up to 3 years | [1] |

| Storage of Stock Solution (in DMSO) | -80°C for up to 1 year; -20°C for up to 6 months | [1][11][12] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.

-

Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.265 mg of this compound (Molecular Weight = 526.51 g/mol ).

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the powder. To continue the example, add 1 mL of DMSO to the 5.265 mg of this compound. It is recommended to use fresh, high-quality DMSO as moisture can reduce the solubility of the compound[7].

-

Dissolution: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or sonication can be used to aid dissolution if necessary[1]. Visually inspect the solution to ensure there are no undissolved particulates.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.

-

Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 6 months)[1][11][12].

Working Solution Preparation:

For cell culture experiments, the concentrated DMSO stock solution must be further diluted in a sterile cell culture medium to the final desired working concentration (e.g., 10 nM, 100 nM, 1000 nM)[1][7]. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.1%.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TRK signaling pathway inhibited by Larotrectinib and the experimental workflow for preparing the stock solution.

Caption: TRK signaling pathway and the inhibitory action of Larotrectinib.

Caption: Experimental workflow for this compound stock solution preparation.

References

- 1. This compound | Apoptosis | Trk receptor | TargetMol [targetmol.com]

- 2. Portico [access.portico.org]

- 3. Antitumor activity of larotrectinib in tumors harboring NTRK gene fusions: a short review on the current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. bayer.com [bayer.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. selleck.co.jp [selleck.co.jp]

- 9. Larotrectinib (LOXO-101; ARRY-470) | TRK inhibitor | CAS 1223403-58-4 | InvivoChem [invivochem.com]

- 10. glpbio.com [glpbio.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for High-Throughput Screening Using Larotrectinib Sulfate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Larotrectinib Sulfate, a potent and highly selective inhibitor of Tropomyosin Receptor Kinase (TRK) proteins (TRKA, TRKB, and TRKC), has emerged as a pivotal tool in targeted cancer therapy.[1][2] Its specific mechanism of action against tumors harboring Neurotrophic Tyrosine Receptor Kinase (NTRK) gene fusions makes it an ideal reference compound for high-throughput screening (HTS) campaigns aimed at discovering novel pan-TRK inhibitors or modulators of the TRK signaling pathway.[1] These application notes provide detailed protocols for utilizing this compound in various HTS assays relevant to drug discovery.

NTRK gene fusions lead to the constitutive activation of TRK receptor tyrosine kinases, which in turn drives oncogenic signaling through downstream pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/AKT pathways.[1] Larotrectinib effectively inhibits this aberrant signaling.[2] The assays described herein are designed to identify new chemical entities that either directly inhibit TRK kinases or modulate these critical downstream signaling events.

TRK Signaling Pathway

The TRK signaling cascade is initiated by the binding of neurotrophins to their respective TRK receptors, leading to receptor dimerization and autophosphorylation. In cancers with NTRK fusions, this dimerization and activation become ligand-independent and constitutive. This leads to the activation of downstream signaling pathways critical for cell proliferation, survival, and differentiation.

Data Presentation: this compound Activity

Quantitative data for this compound across various assays are summarized below. These values can serve as benchmarks for HTS hit validation and lead optimization.

| Assay Type | Target/Cell Line | Parameter | Value (nM) | Reference(s) |

| Biochemical Assays | ||||

| Purified Enzyme Assay | TRKA | IC50 | 5 - 11 | [1][3] |

| Purified Enzyme Assay | TRKB | IC50 | 5 - 11 | [1][3] |

| Purified Enzyme Assay | TRKC | IC50 | 5 - 11 | [1][3] |

| Cell-Based Assays | ||||

| Proliferation Assay | KM12 (TPM3-NTRK1) | IC50 | 3.5 ± 0.7 | [4] |

| Proliferation Assay | CUTO-3.29 (MPRIP-NTRK1) | IC50 | 59.4 ± 2.2 | [4] |

| Proliferation Assay | MO-91 (ETV6-NTRK3) | IC50 | 1.0 ± 0.05 | [4] |

High-Throughput Screening Protocols

Cell-Based Proliferation Assay

This protocol is designed to identify compounds that inhibit the proliferation of cancer cells harboring an NTRK gene fusion. This compound is used as a positive control for inhibition.

Objective: To screen for inhibitors of NTRK fusion-driven cell proliferation.

Cell Line: KM12 (colorectal carcinoma with TPM3-NTRK1 fusion) or engineered Ba/F3 cells expressing an ETV6-NTRK3 fusion. The KM12 cell line is sensitive to TRKA inhibitors.[5][6] Ba/F3 cells can be engineered to be dependent on the activity of a specific kinase for survival, making them an excellent tool for inhibitor screening.[7][8][9]

Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[10] A decrease in luminescence reflects a reduction in cell viability.

Materials:

-

KM12 or engineered Ba/F3 cells

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

384-well white, flat-bottom plates

-

CellTiter-Glo® 2.0 Reagent (Promega)

-

This compound

-

Test compounds

-

Multichannel pipette or automated liquid handler

-

Luminometer

Protocol:

-

Cell Seeding:

-

Trypsinize and resuspend cells in complete growth medium.

-

Seed 2,000 cells in 40 µL of medium per well in a 384-well plate.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Compound Addition:

-

Prepare serial dilutions of test compounds and this compound in DMSO. The final DMSO concentration in the assay should not exceed 0.5%.

-

Add 10 µL of the diluted compounds to the respective wells. For control wells, add DMSO only.

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Assay Readout:

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add 50 µL of CellTiter-Glo® 2.0 Reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 values for active compounds and this compound using a non-linear regression curve fit.

-

Assess the quality of the assay by calculating the Z'-factor using positive (e.g., a high concentration of Larotrectinib) and negative (DMSO) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Biochemical TR-FRET Kinase Assay

This protocol describes a biochemical assay to identify direct inhibitors of TRK kinase activity using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Objective: To screen for direct inhibitors of TRKA, TRKB, or TRKC kinase activity.

Assay Principle: The LanthaScreen® Eu Kinase Binding Assay is a competitive binding assay. A europium-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP-binding site of the kinase. This brings the donor (europium) and acceptor (Alexa Fluor® 647) into close proximity, resulting in a high FRET signal. Compounds that bind to the ATP site will displace the tracer, leading to a decrease in the FRET signal.

Materials:

-

Recombinant TRKA, TRKB, or TRKC kinase

-

LanthaScreen® Eu-anti-GST Antibody (or other appropriate tag-specific antibody)

-

Kinase Tracer 236 (or other suitable tracer)

-

Kinase Buffer

-

384-well, low-volume, black plates

-

This compound

-

Test compounds

-

TR-FRET enabled plate reader

Protocol:

-

Reagent Preparation:

-

Prepare a 3X solution of the kinase and Eu-anti-GST antibody in Kinase Buffer.

-

Prepare a 3X solution of the Kinase Tracer in Kinase Buffer.

-

Prepare serial dilutions of test compounds and this compound in DMSO, then dilute into Kinase Buffer to a 3X final concentration.

-

-

Assay Procedure:

-

Add 5 µL of the 3X compound solution to the wells of the 384-well plate.

-

Add 5 µL of the 3X kinase/antibody mixture to each well.

-

Add 5 µL of the 3X tracer solution to each well to initiate the reaction.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

-

Assay Readout:

-

Measure the TR-FRET signal on a compatible plate reader (excitation ~340 nm, emission at ~615 nm for europium and ~665 nm for Alexa Fluor® 647).

-

Data Analysis:

-

Calculate the emission ratio (665 nm / 615 nm).

-

Determine the percent inhibition based on the emission ratio of the control wells (DMSO vs. a high concentration of Larotrectinib).

-

Calculate IC50 values for active compounds.

-

Assess the assay window and Z'-factor to ensure assay robustness. An assay window of ≥ 2 typically yields a high Z'-factor.[11]

Downstream Signaling Assays (MAPK and PI3K/AKT Pathways)

HTS assays can also be designed to measure the phosphorylation of key downstream effectors of TRK signaling, such as ERK and AKT. These assays can identify compounds that act downstream of the TRK receptor or have a different mechanism of action.

Assay Formats:

-

HTRF® (Homogeneous Time-Resolved Fluorescence): These are sandwich immunoassays that use a europium cryptate-labeled antibody and a d2-labeled antibody to detect the phosphorylated and total protein, respectively.[12][13]

-

AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay uses donor and acceptor beads that are brought into proximity by antibody binding to the target protein, generating a luminescent signal.

General Protocol Outline (using HTRF® for phospho-ERK):

-

Cell Plating and Stimulation:

-

Seed cells (e.g., KM12) in a 384-well plate and incubate overnight.

-

Starve cells of serum for 4-6 hours.

-

Pre-incubate with test compounds or Larotrectinib for 1-2 hours.

-

Stimulate the TRK pathway if necessary (e.g., in a non-fusion cell line engineered to overexpress a wild-type TRK receptor, stimulation with the appropriate neurotrophin would be required). For NTRK-fusion lines, this step is not needed.

-

-

Cell Lysis:

-

Add lysis buffer containing the HTRF® detection reagents (europium- and d2-labeled antibodies).

-

Incubate at room temperature for 2-4 hours.

-

-

Signal Detection:

-

Read the plate on an HTRF®-compatible reader.

-

Data Analysis:

-

Calculate the HTRF® ratio and determine the percent inhibition of ERK phosphorylation.

-

Determine the IC50 values for active compounds.

Summary and Conclusion

This compound is an invaluable tool for drug discovery programs targeting TRK kinases. The protocols outlined in these application notes provide robust and reliable methods for high-throughput screening to identify and characterize novel inhibitors of the TRK signaling pathway. The choice of assay—be it a cell-based proliferation assay, a direct biochemical kinase assay, or a downstream signaling assay—will depend on the specific goals of the screening campaign. By using this compound as a reference compound and adhering to best practices for HTS assay development, researchers can significantly enhance the efficiency and success of their drug discovery efforts in this important area of oncology.

References

- 1. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Larotrectinib | C21H22F2N6O2 | CID 46188928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. An oncogenic NTRK fusion in a soft tissue sarcoma patient with response to the tropomyosin-related kinase (TRK) inhibitor LOXO-101 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NTRK1 fusions for the therapeutic intervention of Korean patients with colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. Ba/F3-ETV6-NTRK3-G623E-Cell-Line - Kyinno Bio [kyinno.com]

- 8. maxanim.com [maxanim.com]

- 9. NTRK2 Stable Ba/F3 Cell Line | Applied Biological Materials Inc. [abmgood.com]

- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 13. revvity.com [revvity.com]

Western blot protocol for detecting p-TRK inhibition by Larotrectinib Sulfate

Western Blot Protocol for Detecting p-TRK Inhibition by Larotrectinib Sulfate

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Larotrectinib is a potent and highly selective inhibitor of Tropomyosin Receptor Kinases (TRK) A, B, and C.[1][2] These kinases play a crucial role in the development and function of the nervous system and can become oncogenic drivers when constitutively activated through chromosomal rearrangements leading to TRK fusion proteins.[3][4] Larotrectinib exerts its therapeutic effect by binding to the ATP-binding pocket of TRK kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways, such as the MAPK and PI3K-AKT pathways, thereby inhibiting tumor cell growth and survival.[3][4][5] This document provides a detailed protocol for utilizing Western blot to assess the inhibitory effect of this compound on the phosphorylation of TRK proteins in a relevant cell line.

Experimental Workflow

The following diagram outlines the major steps of the Western blot protocol for determining p-TRK inhibition.

Caption: Experimental workflow for Western blot analysis of p-TRK inhibition.

TRK Signaling Pathway and Larotrectinib Inhibition

This diagram illustrates the TRK signaling pathway and the mechanism of inhibition by Larotrectinib.

Caption: TRK signaling pathway and Larotrectinib's inhibitory action.

Experimental Protocols

Cell Culture and Treatment

This protocol is optimized for a colorectal cancer cell line, KM12, which is known to harbor a TPM3-NTRK1 gene fusion.

-

Cell Culture: Culture KM12 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Seed 2 x 10^6 cells in 10 cm culture dishes and allow them to adhere and grow to 70-80% confluency.

-

Serum Starvation (Optional): To reduce basal phosphorylation levels, serum-starve the cells in DMEM with 0.5% FBS for 12-24 hours prior to treatment.

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2, 6, 24 hours). A vehicle control (DMSO) must be included.

-

Cell Lysis

-

Wash: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[6]

-

Lysis Buffer Preparation: Prepare a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors immediately before use.[7]

-

Lysis: Add 500 µL of ice-cold lysis buffer to each 10 cm dish.[8]

-

Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[6][7]

-

Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[9]

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7][10]

-

Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

Protein Quantification

-

Assay Selection: Use a compatible protein assay such as the Bicinchoninic Acid (BCA) assay, as it is compatible with most detergents present in lysis buffers.[11][12][13]

-

Standard Curve: Prepare a standard curve using Bovine Serum Albumin (BSA) standards.[10]

-

Measurement: Determine the protein concentration of each lysate by measuring the absorbance at 562 nm according to the manufacturer's protocol.[10][13]

-

Normalization: Based on the calculated concentrations, normalize all samples to the same protein concentration using lysis buffer.

SDS-PAGE and Western Blot

-

Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[9][14]

-

Gel Electrophoresis: Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and run the gel until adequate separation of proteins is achieved.[7]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[9][14]

-

Blocking: Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-phospho-TRK and anti-total-TRK) overnight at 4°C with gentle agitation. Dilute antibodies in 5% BSA in TBST as recommended by the manufacturer.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.[9]

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Final Washes: Repeat the washing step with TBST.

-

Signal Detection: Use an Enhanced Chemiluminescence (ECL) substrate to detect the HRP signal.[7]

-

Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.

Data Presentation and Analysis

Quantitative Data Summary

| Reagent/Parameter | Recommended Concentration/Amount | Notes |

| Cell Seeding Density | 2 x 10^6 cells / 10 cm dish | Adjust based on cell growth rate. |

| This compound | 0 - 500 nM | Titrate for dose-response curve. |

| Protein Loaded per Lane | 20 - 40 µg | Ensure equal loading across all lanes.[16] |

| Primary Antibody: p-TRK | Manufacturer's recommendation (e.g., 1:1000) | Optimize for best signal-to-noise ratio. |

| Primary Antibody: Total TRK | Manufacturer's recommendation (e.g., 1:1000) | Used for normalization. |

| Primary Antibody: Loading Control | Manufacturer's recommendation (e.g., 1:5000) | e.g., β-actin or GAPDH. |

| Secondary Antibody | Manufacturer's recommendation (e.g., 1:2000 - 1:10000) | HRP-conjugated. |

| Blocking Buffer | 5% BSA in TBST | Milk may contain phosphoproteins that can interfere.[15] |

Data Analysis

-

Densitometry: Quantify the band intensity for p-TRK, total TRK, and a loading control (e.g., β-actin) for each sample using image analysis software.

-

Normalization:

-

Normalize the p-TRK band intensity to the total TRK band intensity for each sample.

-

This ratio (p-TRK / total TRK) represents the level of TRK phosphorylation.

-

-

Quantification: Express the normalized p-TRK levels as a percentage of the vehicle-treated control to determine the extent of inhibition by this compound.

By following this detailed protocol, researchers can effectively utilize Western blotting to quantify the inhibition of TRK phosphorylation by this compound, providing valuable insights into its mechanism of action and efficacy in a cellular context.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. nbinno.com [nbinno.com]

- 5. Larotrectinib | C21H22F2N6O2 | CID 46188928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]

- 7. origene.com [origene.com]

- 8. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]

- 9. novusbio.com [novusbio.com]

- 10. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - ES [thermofisher.com]

- 11. licorbio.com [licorbio.com]

- 12. bosterbio.com [bosterbio.com]

- 13. bitesizebio.com [bitesizebio.com]

- 14. 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins [bio-protocol.org]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. Quantitative Western Blot Analysis | Thermo Fisher Scientific - JP [thermofisher.com]

Application Notes and Protocols for Pan-TRK Immunohistochemistry (IHC) in Tumor Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurotrophic tyrosine receptor kinase (NTRK) gene fusions are oncogenic drivers found across a wide range of solid tumors. The resulting TRK fusion proteins lead to constitutive activation of downstream signaling pathways, promoting cell proliferation and survival.[1][2][3] The development of TRK inhibitors, such as larotrectinib and entrectinib, has transformed the treatment landscape for patients with NTRK fusion-positive cancers.[4] Consequently, accurate and efficient detection of TRK protein expression is crucial for identifying patients who may benefit from these targeted therapies.

Immunohistochemistry (IHC) serves as a valuable screening tool for identifying tumors harboring NTRK fusions.[1][5][6][7] This application note provides a detailed protocol for pan-TRK IHC in formalin-fixed, paraffin-embedded (FFPE) tumor samples, along with data on antibody performance and interpretation guidelines.

Pan-TRK Antibody Performance

The selection of a well-characterized antibody is critical for reliable pan-TRK IHC staining. The rabbit monoclonal antibody clone EPR17341 is the most frequently used and best-characterized antibody for detecting the C-terminal region of TRKA, B, and C proteins, which is conserved in both wild-type and fusion proteins.[4][8][9]

Recent studies have evaluated the performance of different pan-TRK IHC protocols and antibody clones. A 2024 study highlighted an amplification protocol that improved sensitivity while maintaining good specificity.[10][11] The performance of various antibody clones is summarized in the table below.

| Antibody Clone | Vendor | Performance Summary | Reference |

| EPR17341 | Abcam / VENTANA | All molecularly confirmed NTRK1-3 rearranged tumors were positively detected. Considered the most reliable clone. | [9] |

| EP1058Y | Abcam | Missed some NTRK2-3 rearranged tumors. | [9] |

| A7H6R | Cell Signaling | Showed the best performance in the fusion-negative cohort (least false-positive cases) but missed some NTRK2-3 rearranged tumors. | [9] |

A comparative study of different staining protocols revealed the following performance metrics:

| Protocol | Sensitivity | Specificity | Accuracy | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Reference |

| Conventional Protocol | 87.9% | 81.1% | - | - | - | [10][11] |

| Amplification Protocol | 94.44% | 82.1% | 87.5% | - | - | [10][11] |

Pan-TRK Signaling Pathway

NTRK gene fusions lead to the constitutive activation of TRK kinase and downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are crucial for cell proliferation and survival.

References

- 1. Validation and interpretation of Pan-TRK immunohistochemistry: a practical approach and challenges with interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomarker.onclive.com [biomarker.onclive.com]

- 3. researchgate.net [researchgate.net]

- 4. meridian.allenpress.com [meridian.allenpress.com]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Validation and interpretation of Pan-TRK immunohistochemistry: a practical approach and challenges with interpretation | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Pan-TRK immunohistochemistry as a tool in the screening for NTRK gene fusions in cancer patients | Durzyńska | Oncology in Clinical Practice [journals.viamedica.pl]

- 9. A systematic comparison of pan-Trk immunohistochemistry assays among multiple cancer types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

- 11. ascopubs.org [ascopubs.org]

Troubleshooting & Optimization

Mechanisms of acquired resistance to Larotrectinib Sulfate in cancer cells

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the mechanisms of acquired resistance to Larotrectinib Sulfate in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What are the main categories of acquired resistance to Larotrectinib?

Acquired resistance to Larotrectinib is broadly categorized into two main types: on-target and off-target mechanisms.[1]

-

On-target resistance involves genetic alterations in the NTRK gene itself, which encodes the TRK protein that Larotrectinib targets. These mutations typically interfere with the drug's ability to bind to the kinase domain.[1]

-

Off-target resistance occurs when cancer cells activate alternative signaling pathways to bypass their dependency on TRK signaling for growth and survival. This type of resistance does not involve mutations in the NTRK gene.[1][2]

Q2: What are the specific on-target resistance mutations observed with Larotrectinib?

On-target resistance to Larotrectinib most commonly arises from mutations within the ATP binding pocket of the NTRK kinase domain.[3] These mutations are primarily found in three key regions:

-

Solvent-front substitutions: These are the most frequent on-target mutations.[4][5][6][7] Examples include NTRK1 G595R, NTRK2 G639R, and NTRK3 G623R.[1][2]

-

Gatekeeper mutations: These mutations occur at a residue that controls access to a hydrophobic pocket of the kinase domain. Examples include NTRK1 F589L and NTRK3 F617I.[1][7]

-

xDFG motif substitutions: These mutations are located in the activation loop of the kinase domain. An example is the NTRK1 G667C mutation.[5]

Q3: What are the common off-target mechanisms of resistance to Larotrectinib?

Off-target resistance mechanisms involve the activation of bypass signaling pathways that promote cell survival and proliferation independently of TRK signaling. The most commonly observed pathways are:

-

MAPK Pathway Activation: This is a recurrent mechanism of off-target resistance.[1] It can be driven by acquired mutations in genes such as KRAS (e.g., G12D, G12V) and BRAF (e.g., V600E).[8][9][10]

-

PI3K/AKT Pathway Activation: Alterations in this pathway, such as PIK3CA mutations, can also confer resistance.[8]

-

MET Amplification: Increased MET receptor tyrosine kinase activity can provide an alternative signaling route.[7]

-

IGF1R Activation: The Insulin-like growth factor 1 receptor pathway has also been implicated in resistance.[1]

Q4: How can I detect these resistance mutations in my experiments?

Several molecular biology techniques can be employed to detect resistance mutations:

-

Next-Generation Sequencing (NGS): This is a comprehensive method to identify both known and novel mutations in tumor DNA or circulating tumor DNA (ctDNA).[7][8][10][11]

-

Droplet Digital PCR (ddPCR): This is a highly sensitive and quantitative method for detecting known rare mutations.[7][12][13][14][15]

-

Sanger Sequencing: This method can be used to sequence specific regions of the NTRK gene or other genes of interest to confirm the presence of a suspected mutation.

Q5: Are there any second-generation TRK inhibitors that can overcome Larotrectinib resistance?

Yes, second-generation TRK inhibitors have been developed to be effective against many of the on-target resistance mutations that emerge after Larotrectinib treatment. These include:

-

Selitrectinib (LOXO-195): This inhibitor has shown efficacy against solvent-front mutations.[1][3][16]

-

Repotrectinib (TPX-0005): This is another potent inhibitor designed to overcome resistance mutations.[3][16][17]

It is important to note that these second-generation inhibitors are generally not effective against off-target resistance mechanisms.[1]

Troubleshooting Guides

Problem 1: My Larotrectinib-resistant cell line is not showing a significant increase in IC50 value.

-